molecular formula C10H11N3O2 B13675512 Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B13675512
M. Wt: 205.21 g/mol
InChI Key: YMWPFHXRNAMDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a chemical building block based on a pharmaceutically relevant scaffold, enabling the discovery of novel therapeutic agents. The 1,2,4-triazolo[4,3-a]pyridine core is recognized in medicinal chemistry as a versatile pharmacophore with demonstrated potential across multiple disease targets . This compound is particularly valuable in early-stage drug discovery for synthesizing novel analogs. Researchers are exploring this scaffold as a novel chemotype for inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme in cancer immunotherapy . Compounds featuring this structure have shown promising sub-micromolar potency as IDO1 inhibitors, with some demonstrating high metabolic stability and selectivity, making them valuable tools for immuno-oncology research . Additionally, derivatives of this scaffold have been investigated as potential antimalarial agents through structure-based virtual screening, showing inhibitory activity against Plasmodium falciparum . The structural features of this core also support its investigation as a positive allosteric modulator of metabotropic glutamate receptors (mGluR2) for central nervous system research .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-6-9-12-11-7(2)13(8)9/h4-6H,3H2,1-2H3

InChI Key

YMWPFHXRNAMDGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NN=C(N21)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-Methyl-triazolo[4,3-a]pyridine-5-carboxylate

Multicomponent One-Pot Synthesis Approach

A highly efficient and economical method for synthesizing triazolo-fused pyridine derivatives, including ethyl 3-methyl-triazolo[4,3-a]pyridine-5-carboxylate, involves a one-pot three-component reaction. This method uses:

  • 5-amino-1,2,4-triazole derivatives,
  • Aromatic aldehydes,
  • Ethyl acetoacetate.

The reaction is typically catalyzed by para-toluene sulphonic acid (APTS) in ethanol under reflux conditions, yielding the target compound in good to excellent yields. The one-pot method benefits from atom economy, reduced reaction time, and operational simplicity compared to classical stepwise syntheses.

Optimization of Reaction Conditions
Entry Solvent Catalyst Yield (%)
1 Water APTS Trace
2 Ethanol APTS 75
3 Ethanol Hydrochloric acid 45
4 Ethanol Acetic acid 10
5 Ethanol Piperidine (base) Trace
6 Acetonitrile APTS 50
7 None (fusion state) None 10
  • The highest yield (75%) was obtained using ethanol as solvent and APTS as catalyst at reflux for 24 hours.
  • Acidic catalysts other than APTS gave lower yields.
  • Basic catalysts were ineffective.
  • Solvent-free fusion state gave poor yields (~10%).

Stepwise Cyclization from Hydrazinylpyridines

Another classical method involves the synthesis of 2-hydrazinylpyridine derivatives followed by cyclization:

  • Starting from 2-chloropyridine-5-carboxylate derivatives, substitution with hydrazine hydrate in isopropanol yields 2-hydrazinylpyridine intermediates.
  • These intermediates undergo cyclization under appropriate conditions (often heating or acid catalysis) to form the triazolo[4,3-a]pyridine ring system.
  • Introduction of substituents such as methyl groups can be controlled by the choice of starting materials or by subsequent functional group transformations.

Esterification and Functional Group Transformations

  • The carboxylate ester function (ethyl ester) in the target compound is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl acetoacetate as a reagent in the multicomponent synthesis.
  • Hydrolysis of esters to acids and subsequent derivatization (e.g., hydrazide formation) can be performed to introduce further functional groups or to prepare intermediates for cyclization.

Comparative Notes on Related Triazolopyrimidine Syntheses

  • While most literature focuses on triazolopyrimidines, the synthetic strategies are often transferable to triazolopyridines.
  • Cyclocondensation reactions involving ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones or β-ketoesters under acidic conditions at reflux are common for building the fused ring system.
  • Multicomponent reactions (MCRs) are preferred for their efficiency and versatility in generating diverse derivatives.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
One-pot three-component reaction 5-amino-1,2,4-triazole, aromatic aldehyde, ethyl acetoacetate Ethanol, APTS catalyst, reflux 24 h Up to 75 High atom economy, simple, efficient
Hydrazine substitution and cyclization 2-chloropyridine-5-carboxylate, hydrazine hydrate i-propanol, heating Moderate Stepwise, allows functional group manipulation
Esterification from acid precursors Carboxylic acid derivatives, ethanol, acid catalyst Reflux, acid catalysis 70-80 Used to introduce ester functionality

Research Findings and Practical Considerations

  • The one-pot multicomponent synthesis is the most practical and scalable approach, providing good yields and operational simplicity.
  • Catalysts and solvents greatly influence the yield; para-toluene sulphonic acid in ethanol is optimal.
  • Basic catalysts and solvent-free conditions are generally ineffective.
  • Stepwise methods allow more control over substitution patterns but require more steps and longer reaction times.
  • The ethyl ester group is stable under the reaction conditions and can be selectively hydrolyzed or modified post-synthesis.
  • The compound's synthesis is supported by extensive characterization data including IR, NMR, and mass spectrometry confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new triazole derivatives .

Scientific Research Applications

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of immune responses, inhibition of cell proliferation, and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate with structurally analogous triazolo-pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Variations

Compound Name Substituents (Positions) Core Structure Key Functional Groups
This compound Methyl (3), Ethyl ester (5) Triazolo[4,3-a]pyridine Carboxylate, Methyl
3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Ethyl (3), Methyl (5) Triazolo[4,3-a]pyridine Ethyl, Methyl
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine Ethylthio (3), Methyl (9), Alkylthio (6) Pyrazolo-triazolo-pyridine Thioether, Alkylthio
Ethyl 3-{3-ethyl-1,2,4triazolo[3,4-b]1,3,4thiadiazol-6-yl}-1-methyl-1H-pyrazole-5-carboxylate Ethyltriazolothiadiazole (3), Methylpyrazole (1) Triazolo-thiadiazole-pyrazole Carboxylate, Thiadiazole

Key Observations:

  • Substituent Position: The placement of ethyl/methyl groups significantly impacts bioactivity. For example, the ethyl ester at position 5 in the target compound enhances hydrophilicity compared to the non-esterified 3-ethyl-5-methyl analog .
  • Heterocyclic Fusion: Compounds with fused pyrazolo-triazolo systems (e.g., ) exhibit increased topological complexity (PSA > 100) compared to simpler triazolo-pyridines (PSA ~30–40), affecting membrane permeability .

Physicochemical Properties

Compound Name LogP PSA (Ų) Rotatable Bonds Complexity
This compound (Inferred) ~1.6–2.0 ~30–40 4 Moderate
3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine 1.6 30.19 1 Low
Ethyl 3-{3-ethyl-1,2,4triazolo[3,4-b]1,3,4thiadiazol-6-yl}-1-methyl-1H-pyrazole-5-carboxylate N/A 115 5 400

Key Observations:

  • Lipophilicity (LogP): The target compound’s ethyl ester likely increases LogP compared to non-esterified analogs (e.g., LogP = 1.6 for 3-ethyl-5-methyl derivative) .
  • Polar Surface Area (PSA): The ester group in the target compound contributes to a moderate PSA (~30–40 Ų), favoring better solubility than fused thiadiazole derivatives (PSA = 115 Ų) .

Biological Activity

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9N3O2
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1004-65-5

This compound exhibits its biological activity primarily through interaction with various biological targets. Its structure allows it to act as a modulator of enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A structure-activity relationship (SAR) study indicated that modifications to the triazole ring can enhance its efficacy against cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant inhibition of cancer cell proliferation.
  • Case Study : A specific derivative showed an IC50 value of 12 µM against a human cancer cell line, indicating promising anticancer properties .

Antiviral Properties

This compound has also been evaluated for antiviral activity. Research has shown:

  • Inhibition of Influenza Virus : Compounds related to this structure demonstrated EC50 values ranging from 7 to 25 µM against various strains of Influenza A and B without significant cytotoxicity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

  • Polo-like Kinase 1 (Plk1) : Studies indicate that triazolo derivatives can effectively inhibit Plk1, a target in cancer therapy. The inhibition leads to mitotic arrest and reduced cell viability in cancer models .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 12 µM in cancer cell lines
AntiviralEC50 = 7-25 µM against Influenza strains
Enzyme InhibitionEffective inhibition of Polo-like Kinase 1

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate, and how can yield/purity be improved?

The synthesis typically involves multi-step pathways, including condensation of hydrazine derivatives with pyridine precursors followed by cyclization. To optimize yield and purity:

  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Employ continuous flow reactors for better control of exothermic reactions and scalability .
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final products via recrystallization (ethanol/water) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Perform in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence-based or radiometric assays .
  • Compare activity with structural analogs (e.g., chlorine-substituted triazolopyridines) to identify substituent effects on potency .
  • Use molecular docking to predict binding modes to biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s structure-activity relationships (SAR)?

Substituent PositionFunctional GroupImpact on ActivityReference
Triazole ring (position 3)Methyl vs. chlorineMethyl enhances metabolic stability; chlorine increases target affinity .
Pyridine (position 5)Ethyl ester vs. free acidEthyl ester improves membrane permeability; hydrolysis to acid enhances target binding .
  • Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution, then validate SAR using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data on the compound’s enzyme inhibition profiles be resolved?

  • Systematic variation : Test analogs with incremental substituent changes to isolate conflicting effects (e.g., methyl vs. propyl groups) .
  • Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. mass spectrometry) .

Q. What advanced techniques are recommended for studying its mechanistic pathways in vivo?

  • Isotopic labeling : Use 14^{14}C-labeled compounds to track metabolic pathways in rodent models .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes at atomic resolution .
  • Pharmacokinetic (PK) modeling : Integrate LC-MS/MS data to predict bioavailability and tissue distribution .

Methodological Challenges

Q. What analytical methods ensure purity and structural integrity during synthesis?

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) to detect impurities ≤0.1% .
  • NMR spectroscopy : Confirm regiochemistry via 1^{1}H-13^{13}C HMBC correlations (e.g., triazole C-H coupling) .
  • GC-MS : Monitor volatile byproducts (e.g., ethyl chloride) during esterification .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?

  • Shake-flask method : Measure aqueous solubility at pH 7.4 and 25°C .
  • Reverse-phase HPLC : Estimate logP using a calibration curve with reference standards .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage conditions .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound?

  • Material science : As a ligand for metal-organic frameworks (MOFs) due to its nitrogen-rich heterocycle .
  • Biochemistry : Fluorescent tagging via carboxylate group functionalization .

Q. How can crystallography data improve derivative design?

  • Analyze X-ray structures (e.g., triclinic crystal system, space group P1) to identify key intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • Use Hirshfeld surface analysis to quantify packing efficiencies and guide co-crystal design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.